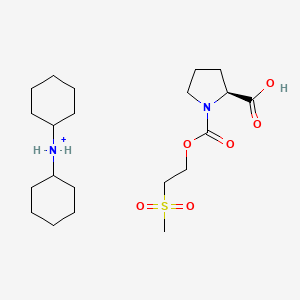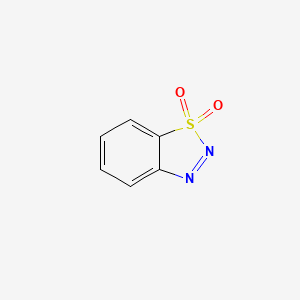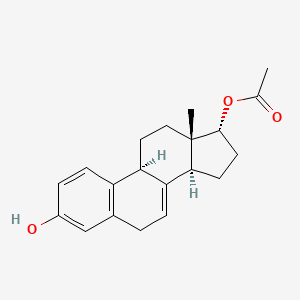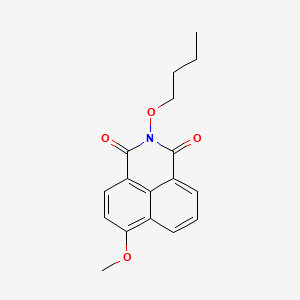
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate is a chemical compound with the molecular formula C33H60N2O6 and a molecular weight of 580.8 g/mol. It is known for its unique structure, which includes a five-membered imidazolidine ring and two laurate ester groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate typically involves the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with diethylene glycol and lauric acid. The reaction conditions often include the use of a catalyst and a solvent to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis, releasing lauric acid, which has known antimicrobial properties. Additionally, the imidazolidine ring can interact with biological molecules, potentially affecting cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate can be compared with other similar compounds, such as:
(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl benzonitrile: This compound has a similar imidazolidine ring structure but differs in its substituents, leading to different chemical properties and applications.
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene diacetate:
The uniqueness of this compound lies in its specific ester groups and the resulting chemical properties, which make it suitable for a variety of applications in research and industry.
Eigenschaften
| 63059-80-3 | |
Molekularformel |
C33H60N2O6 |
Molekulargewicht |
580.8 g/mol |
IUPAC-Name |
2-[3-(2-dodecanoyloxyethyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]ethyl dodecanoate |
InChI |
InChI=1S/C33H60N2O6/c1-5-7-9-11-13-15-17-19-21-23-29(36)40-27-25-34-31(38)33(3,4)35(32(34)39)26-28-41-30(37)24-22-20-18-16-14-12-10-8-6-2/h5-28H2,1-4H3 |
InChI-Schlüssel |
GIOMCCKTXLHGSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCCN1C(=O)C(N(C1=O)CCOC(=O)CCCCCCCCCCC)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









